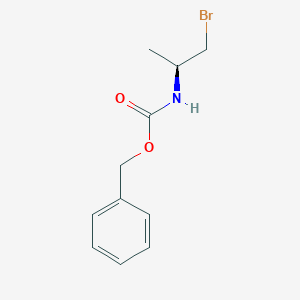

(S)-Benzyl (1-bromopropan-2-yl)carbamate

Description

BenchChem offers high-quality (S)-Benzyl (1-bromopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-bromopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-bromopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSADFGJODFYVIW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CBr)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Chiral Building Block for Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is paramount to its biological activity and safety profile. Chiral building blocks, which possess a defined three-dimensional structure, are thus indispensable tools for the asymmetric synthesis of complex pharmaceutical agents. (S)-Benzyl (1-bromopropan-2-yl)carbamate, a key chiral intermediate, provides a versatile scaffold for the introduction of a protected aminopropyl moiety with a specific stereocenter. This guide offers an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and its applications in the development of novel therapeutics. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed, making this compound a strategic choice in multi-step synthetic pathways.[1][2][3]

Core Compound Identification

-

Chemical Name: (S)-Benzyl (1-bromopropan-2-yl)carbamate

-

Alternative Names: N-Cbz-(S)-2-amino-1-bromopropane, Benzyl (S)-(1-bromopropan-2-yl)carbamate

-

CAS Number: 53843-96-2[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The following table summarizes the key characteristics of (S)-Benzyl (1-bromopropan-2-yl)carbamate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO₂ | |

| Molecular Weight | 272.14 g/mol | |

| Appearance | Off-white to light beige powder or flakes | [5] |

| Melting Point | 86-89 °C (for the parent Benzyl carbamate) | [5] |

| Boiling Point | Not available | [6] |

| Solubility | Soluble in methanol and other organic solvents such as benzene; slightly soluble in water. | [5][7] |

| Storage | Store in a cool, dry, dark place in a well-sealed container at room temperature. | [5] |

Safety and Handling: (S)-Benzyl (1-bromopropan-2-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. As a bromoalkane, it may be irritating to the skin, eyes, and respiratory system.[8] In case of contact, rinse the affected area with copious amounts of water.

Synthesis and Mechanistic Causality

The synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a two-step process commencing from the readily available and chiral starting material, (S)-2-amino-1-propanol (L-alaninol). This pathway is favored due to its stereospecificity, ensuring the retention of the desired (S)-configuration in the final product.

Step 1: N-Protection of (S)-2-Amino-1-propanol

The initial step involves the protection of the primary amine of L-alaninol with a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent the amine from interfering with the subsequent bromination of the hydroxyl group. The Cbz group is selected for its robustness under various reaction conditions and the multitude of methods available for its eventual removal.[1]

Step 2: Bromination of (S)-Benzyl (2-hydroxypropyl)carbamate

The second step is the conversion of the primary alcohol to an alkyl bromide. This transformation is achieved using a brominating agent such as phosphorus tribromide (PBr₃). The reaction proceeds via an SN2 mechanism.[9] The oxygen of the alcohol attacks the phosphorus atom of PBr₃, forming an excellent leaving group (an alkoxy-dibromophosphite). A bromide ion then acts as a nucleophile, attacking the carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[9][10] This stereochemical inversion is a critical consideration in the design of chiral syntheses.

Experimental Protocols

Protocol 1: Synthesis of (S)-Benzyl (2-hydroxypropyl)carbamate

This protocol details the N-protection of (S)-2-amino-1-propanol.

Materials:

-

(S)-2-Amino-1-propanol (L-alaninol)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, rotary evaporator, standard glassware

Procedure:

-

Dissolve (S)-2-amino-1-propanol (1.0 eq) in a 1:1 mixture of dichloromethane and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) to the stirred solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (S)-Benzyl (2-hydroxypropyl)carbamate as a white solid.

Protocol 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

This protocol describes the bromination of the N-protected amino alcohol.

Materials:

-

(S)-Benzyl (2-hydroxypropyl)carbamate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous pyridine (optional, to scavenge HBr)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolve (S)-Benzyl (2-hydroxypropyl)carbamate (1.0 eq) in anhydrous diethyl ether or dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[10] The use of pyridine is optional to suppress HBr buildup.[9]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Benzyl (1-bromopropan-2-yl)carbamate.

-

The crude product can be purified by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Applications in Drug Development and Organic Synthesis

(S)-Benzyl (1-bromopropan-2-yl)carbamate is a valuable chiral synthon primarily utilized for the introduction of a stereodefined 2-aminopropyl moiety in the synthesis of complex organic molecules. Its bifunctional nature, possessing a protected amine and a reactive alkyl bromide, allows for its use in a variety of nucleophilic substitution reactions.

Synthesis of Chiral Amines and Derivatives

The primary application of this compound is as an electrophile in reactions with various nucleophiles. The bromide is a good leaving group, readily displaced by amines, thiols, azides, and other nucleophiles to form new carbon-heteroatom bonds. This allows for the construction of more complex chiral molecules where the (S)-2-aminopropyl fragment is a key structural feature.

Role in the Synthesis of Protease Inhibitors

Many protease inhibitors, particularly those targeting viral proteases such as HIV protease, feature chiral amino alcohol or diamine cores.[11] The (S)-2-aminopropyl unit derived from (S)-Benzyl (1-bromopropan-2-yl)carbamate can serve as a crucial component of the backbone of these inhibitors, providing the correct stereochemistry for optimal binding to the enzyme's active site. For instance, benzyl carbamate moieties have been identified in inhibitors of the SARS-CoV-2 main protease (Mpro).[12][13]

Intermediate for Antiviral and Antimicrobial Agents

The synthesis of various nucleoside and non-nucleoside antiviral agents often requires chiral side chains to enhance their efficacy and reduce off-target effects.[10][14] The aminopropyl group, introduced via (S)-Benzyl (1-bromopropan-2-yl)carbamate, can be incorporated into these structures to modulate their pharmacological properties.

Logical Framework for Application

Caption: Logical flow from compound features to drug development applications.

Conclusion

(S)-Benzyl (1-bromopropan-2-yl)carbamate stands out as a strategically important chiral building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry, coupled with the versatile reactivity of the Cbz-protected amine and the alkyl bromide, provides a reliable and efficient means to construct complex, stereochemically pure molecules. The synthetic protocols outlined in this guide are robust and scalable, offering a clear pathway to this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such chiral synthons in accelerating drug discovery and development will undoubtedly become even more critical.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]

-

phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017, December 15). ACG Publications. Retrieved from [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Tokyo University of Pharmacy and Life Sciences. Retrieved from [Link]

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025, November 17). PMC. Retrieved from [Link]

-

PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

-

Benzyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

-

Design and Synthesis of Proteinase Inhibitors. (n.d.). University of Kansas, Medicinal Chemistry. Retrieved from [Link]

-

N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. (2002, April 4). PubMed. Retrieved from [Link]

-

A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved from [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Tokyo University of Pharmacy and Life Sciences. Retrieved from [Link]

-

Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019). Scientific Research Publishing. Retrieved from [Link]

-

1-Bromopropane. (n.d.). Wikipedia. Retrieved from [Link]

- Modified protease inhibitors, process for their preparation, and pharmaceutical compositions prepared therefrom. (n.d.). Google Patents.

-

Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018, July 19). ResearchGate. Retrieved from [Link]

-

Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors. (2003, May 29). PubMed. Retrieved from [Link]

-

Synthesis of a Homologous Series of Trialkyl Arsines (C3-C12) and Applications of Arsenic Triiodide as a Synthetic Precursor. (n.d.). SciELO. Retrieved from [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022, July 1). MDPI. Retrieved from [Link]

-

N-Cbz-2-amino-1,3-propanediol. (n.d.). PubChem. Retrieved from [Link]

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025, November 17). PubMed. Retrieved from [Link]

-

1-Amino-2-propanol. (n.d.). PubChem. Retrieved from [Link]

-

1-BROMOPROPANE. (n.d.). INCHEM. Retrieved from [Link]

-

1-aminopropan-2-ol. (2010, September 1). ECHA. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijacskros.com [ijacskros.com]

- 4. 53843-96-2|Benzyl (S)-(1-bromopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 6. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

- 7. 1-Bromopropane - Wikipedia [en.wikipedia.org]

- 8. ICSC 1332 - 1-BROMOPROPANE [inchem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(S)-Benzyl (1-bromopropan-2-yl)carbamate physical properties

Technical Whitepaper: Physicochemical Profiling and Application Workflows of (S)-Benzyl (1-bromopropan-2-yl)carbamate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for stereochemically pure building blocks to construct complex peptidomimetics, chiral amines, and central nervous system (CNS) active agents. One such critical synthon is (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality dictating its behavior, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Properties & Structural Causality

Understanding the physical properties of a chiral intermediate is not merely about storage; it dictates the thermodynamic boundaries of your reaction conditions. (S)-Benzyl (1-bromopropan-2-yl)carbamate is the brominated derivative of Cbz-L-alaninol.

While its precursor, Cbz-L-alaninol, is a crystalline solid with a melting point of 81–84 °C[2], the substitution of the terminal hydroxyl group with a bromine atom fundamentally alters the molecule's intermolecular forces. The loss of hydrogen-bonding capability drastically reduces the crystal lattice energy. Consequently, this compound typically presents as a highly viscous, dense oil or a low-melting off-white solid at room temperature.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (S)-Benzyl (1-bromopropan-2-yl)carbamate |

| CAS Registry Number | 53843-95-1[1] |

| Molecular Formula | C11H14BrNO2[3] |

| Molecular Weight | 272.14 g/mol [3] |

| Physical State (25 °C) | Viscous oil to low-melting off-white solid |

| Predicted Density | ~1.35 - 1.45 g/cm³ (Attributed to the heavy bromine atom) |

| Solubility Profile | Highly soluble in DCM, THF, DMF, EtOAc; Insoluble in H2O |

| Storage Conditions | -20 °C, under inert gas (Ar/N2), strictly protected from light |

Causality of Stability: The compound is sensitive to both thermal degradation and photolysis. The primary alkyl bromide is susceptible to homolytic cleavage under UV light, leading to radical-induced decomposition. Furthermore, the carboxybenzyl (Cbz) protecting group is intentionally bulky. This steric hindrance is a deliberate design choice: it prevents the secondary amine from undergoing an intramolecular nucleophilic attack on the adjacent carbon, which would otherwise form an unwanted aziridine ring.

Structural Dynamics & Synthetic Pathways

The synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate relies on the precise conversion of a primary alcohol to a bromide without perturbing the adjacent chiral center (C2).

Fig 1. Synthetic pathway from L-Alanine to (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Protocol 1: Self-Validating Appel Synthesis

The Appel reaction is the method of choice because it operates under mild, neutral-to-slightly-acidic conditions, preventing the racemization of the chiral center that often occurs with harsh reagents like PBr3.

Methodology:

-

Initiation: Dissolve 1.0 eq of Cbz-L-alaninol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C.

-

Activation: Add 1.2 eq of carbon tetrabromide (CBr4). Stir until completely dissolved.

-

Propagation: Slowly add 1.2 eq of triphenylphosphine (PPh3) in small portions over 30 minutes. Causality: Slow addition controls the exothermic formation of the phosphonium intermediate, preventing thermal degradation of the product.

-

Self-Validation (IPC): Monitor via LC-MS. The starting material will show an

of 210 m/z. The product will emerge with a distinct 1:1 isotopic doublet at 272/274 m/z[3], characteristic of the -

Workup: Concentrate the solvent in vacuo. Add cold diethyl ether. Self-Validation: A white precipitate of triphenylphosphine oxide (TPPO) will immediately form. This physical precipitation confirms the oxygen transfer mechanism has successfully completed. Filter the TPPO and purify the filtrate via silica gel chromatography.

Application Workflow: Nucleophilic Substitution (SN2)

The primary utility of this compound lies in its role as an electrophile. The terminal bromide is an excellent leaving group, while the Cbz group protects the amine and directs incoming nucleophiles via steric shielding.

Fig 2. SN2 displacement workflow utilizing the bromide leaving group.

Protocol 2: Stereocontrolled Amination

When synthesizing complex drug scaffolds, replacing the bromide with a primary or secondary amine must be done without triggering E2 elimination (which would yield an alkene).

Methodology:

-

Preparation: Dissolve 1.0 eq of (S)-Benzyl (1-bromopropan-2-yl)carbamate in anhydrous DMF.

-

Base Selection: Add 2.0 eq of anhydrous potassium carbonate (K2CO3). Causality: K2CO3 is chosen over stronger bases (like NaH or KOtBu) because it is a weak, insoluble base that acts as an acid scavenger for the generated HBr. It is not strong enough to abstract the beta-proton, thereby suppressing the competing E2 elimination pathway.

-

Nucleophile Addition: Add 1.5 eq of the desired nucleophile (e.g., a substituted amine). Heat the suspension to 60 °C for 12 hours.

-

Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3) alongside the starting material. The starting material is UV-active (due to the benzyl ring). The reaction is validated as complete when the high-Rf starting material spot disappears, replaced by a lower-Rf, more polar product spot. Furthermore, the physical presence of KBr salts precipitating at the bottom of the flask validates the displacement.

-

Isolation: Quench with water to dissolve the inorganic salts and extract the organic product into ethyl acetate. Wash extensively with brine to remove the DMF solvent.

References

-

(S)-benzyl 1-bromopropan-2-ylcarbamate (CAS 53843-95-1) Properties. LookChem. Available at:[Link]

Sources

An In-Depth Technical Guide: (S)-Benzyl (1-bromopropan-2-yl)carbamate as a Versatile Chiral Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Benzyl (1-bromopropan-2-yl)carbamate, a pivotal chiral building block in modern asymmetric synthesis. Derived from the readily available chiral pool amino acid, L-alanine, this synthon offers a reliable method for introducing a stereodefined propylene unit into complex molecules. This document details its multi-step synthesis, including critical insights into the protection and functional group interconversion steps. Furthermore, it explores the compound's reactivity, focusing on its utility as a chiral electrophile in the synthesis of high-value intermediates such as chiral amines and aziridines. Detailed experimental protocols, mechanistic discussions, and practical considerations are provided to enable researchers to effectively integrate this versatile building block into their synthetic programs, particularly in the fields of pharmaceutical and natural product synthesis.

The Strategic Value of Chiral Building Blocks

The Chiral Pool: Nature's Contribution to Asymmetric Synthesis

The "chiral pool" is a collection of enantiomerically pure compounds sourced from nature, including amino acids, carbohydrates, and terpenes.[1] Utilizing these readily available molecules as starting materials is a highly efficient and cost-effective strategy for establishing key stereocenters in target molecules.[1][2] This approach, known as chiral pool synthesis, bypasses the need for often complex asymmetric induction steps or costly chiral resolutions, directly embedding a known absolute stereochemistry into the synthetic pathway.[3][4]

L-Alanine: A Foundational Chiral Starting Material

Among the most accessible chiral pool resources is L-alanine, a naturally occurring amino acid with a defined (S)-configuration at its α-carbon.[4][5] Its simple side chain and versatile functional groups—an amine and a carboxylic acid—make it an ideal precursor for a wide array of more complex chiral synthons. The stereochemical integrity of the L-alanine backbone can be preserved through carefully planned reaction sequences, providing a robust foundation for stereocontrolled synthesis.[1]

Introducing (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Key Synthon

(S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS No. 53843-96-2) is a powerful derivative of L-alanine.[6] It is designed to function as a trifunctional chiral building block:

-

A Pre-defined Stereocenter: The (S)-configuration is inherited directly from L-alanine.

-

An Electrophilic Site: The primary bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.

-

A Protected Amine: The benzyl carbamate (Cbz) group protects the nitrogen atom, preventing unwanted side reactions while allowing for facile deprotection, typically via hydrogenolysis, at a later synthetic stage.[7]

This combination of features makes it an indispensable tool for the stereoselective synthesis of chiral amines, aziridines, and other nitrogen-containing heterocycles.

Synthesis and Characterization

The preparation of (S)-Benzyl (1-bromopropan-2-yl)carbamate is a well-established, multi-step process commencing from L-alanine. The overall pathway involves amine protection, carboxylic acid reduction, and final conversion of the resulting alcohol to a bromide.

Overall Synthetic Pathway

The synthesis is a linear sequence designed to manipulate the functional groups of L-alanine while preserving its stereocenter.

Caption: Synthetic pathway from L-alanine to the target chiral building block.

Detailed Experimental Protocols

The initial step involves the protection of the amino group of L-alanine using the Cbz group, typically under Schotten-Baumann conditions.[7][8] This reaction acylates the amine with benzyl chloroformate in an alkaline aqueous solution, which neutralizes the HCl byproduct.[7]

Procedure:

-

Dissolve L-alanine in a 2N sodium hydroxide solution and cool the mixture to 0°C in an ice bath.[8]

-

Simultaneously, add benzyl chloroformate and additional 2N sodium hydroxide solution dropwise, maintaining the temperature below 5°C and the pH in the alkaline range.[8][9]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.[9]

-

Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of ~2 with cold HCl (aq) to precipitate the N-Cbz-L-alanine product.

-

Extract the product into ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid.[9]

The carboxylic acid of N-Cbz-L-alanine is reduced to a primary alcohol. Borane complexes are often preferred as they selectively reduce the carboxylic acid without affecting the Cbz group.

Procedure:

-

Dissolve N-Cbz-L-alanine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C and slowly add a solution of borane-THF complex (BH3·THF) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-(S)-alaninol, typically as a colorless oil or white solid.

This final step converts the primary alcohol into a primary bromide. The two most common and effective methods are the use of phosphorus tribromide (PBr3) and the Appel reaction.

| Feature | Method A: Phosphorus Tribromide (PBr3) | Method B: Appel Reaction |

| Reagents | PBr3, typically in an aprotic solvent like DCM. | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3).[10][11] |

| Mechanism | The alcohol attacks the phosphorus atom, displacing a bromide. The displaced bromide then performs an SN2 attack on the activated carbon center. | PPh3 attacks a bromine on CBr4 to form a phosphonium bromide intermediate. The alcohol is then activated by this species, followed by an SN2 displacement by bromide.[12] |

| Conditions | Typically performed at low temperatures (e.g., 0°C) to control reactivity. | Mild, often run at 0°C to room temperature.[10] |

| Yield | Generally good, but can be lowered by the formation of phosphate/phosphonate byproducts.[13] | High yields are common.[10] |

| Workup/Purification | Requires an aqueous quench to destroy excess PBr3. Products are typically purified by chromatography. | The primary challenge is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.[12] |

| References | [13] | [10][11][12] |

Procedure (Method B - Appel Reaction):

-

Dissolve N-Cbz-(S)-alaninol and carbon tetrabromide in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0°C.[10]

-

In a separate flask, dissolve triphenylphosphine in anhydrous DCM and add this solution dropwise to the cooled alcohol/CBr4 mixture.[10]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired bromide from triphenylphosphine oxide.

Analytical Characterization

The final product, (S)-Benzyl (1-bromopropan-2-yl)carbamate, is typically a solid or a viscous oil. Its identity and purity are confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral HPLC: To confirm the enantiomeric purity, which should be very high (>99% ee) if the synthesis started with enantiopure L-alanine and no racemization occurred.

Reactivity and Synthetic Applications

The synthetic utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate stems from its predictable reactivity, which allows for the stereospecific introduction of a chiral aminopropyl fragment.

Synthesis of Chiral Amines via SN2 Displacement

The primary bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This provides a direct route to a diverse array of chiral secondary amines after deprotection. The reaction proceeds with a clean inversion of configuration at the site of substitution, although in this case, the nucleophile attacks the non-chiral C1 carbon, leaving the C2 stereocenter untouched.

Caption: General workflow for the synthesis of chiral amines.

This strategy is foundational in medicinal chemistry for accessing chiral amine fragments, which are common motifs in active pharmaceutical ingredients (APIs).[14]

Intramolecular Cyclization: A Gateway to Chiral Aziridines

In the presence of a non-nucleophilic base, the Cbz-protected nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the bromide to form a strained three-membered ring. This intramolecular SN2 reaction is a powerful method for synthesizing enantiopure N-Cbz-protected aziridines.

Caption: Synthesis of chiral aziridines via intramolecular cyclization.

Chiral aziridines are highly valuable synthetic intermediates due to their ring strain, which facilitates regioselective and stereoselective ring-opening reactions with various nucleophiles to generate vicinal amino alcohols and other complex chiral molecules.[15][16][17] This two-step sequence (bromination followed by cyclization) effectively transforms a chiral amino alcohol into a chiral aziridine.

Conclusion and Outlook

(S)-Benzyl (1-bromopropan-2-yl)carbamate stands out as a robust and reliable chiral building block for asymmetric synthesis. Its straightforward preparation from the inexpensive chiral pool amino acid L-alanine ensures its accessibility. The compound's well-defined reactivity provides chemists with a predictable and stereocontrolled method for synthesizing valuable chiral amines and aziridines, which are key components in numerous pharmaceuticals and natural products.[18] As the demand for enantiomerically pure compounds continues to grow, the strategic application of synthons like this one will remain a cornerstone of efficient and elegant molecular construction.

References

-

MDPI. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available from: [Link]

-

ACS Publications. (2023, June 6). Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. Available from: [Link]

-

Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Available from: [Link]

-

ResearchGate. The synthesis of chiral aziridine. Available from: [Link]

-

StudySmarter. (2023, October 21). Chiral Pool: Synthesis, Definition & Asymmetric Technique. Available from: [Link]

-

ResearchGate. (2025, November 3). (PDF) Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

ResearchSpace@UKZN. An approach to the synthesis of chiral carbamates. Available from: [Link]

-

PMC. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). Available from: [Link]

-

Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available from: [Link]

-

Chemistry. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Available from: [Link]

-

Organic Chemistry Portal. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Available from: [Link]

-

ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... Available from: [Link]

-

PrepChem.com. Synthesis of A. Benzyl 2-Bromopropionate. Available from: [Link]

-

Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Available from: [Link]

-

Beilstein Journals. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Available from: [Link]

-

Wikipedia. Benzyl carbamate. Available from: [Link]

-

PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine. Available from: [Link]

-

MDPI. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]

-

Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]

-

PMC. (2019, March 27). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Available from: [Link]

-

PMC. (2013, May 22). Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. Available from: [Link]

-

Chemical Communications (RSC Publishing). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Available from: [Link]

-

MDPI. (2023, January 2). Chiral Bromonium Salt (Hypervalent Bromine(III)) with N-Nitrosamine as a Halogen-Bonding Bifunctional Catalyst. Available from: [Link]

-

Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. Available from: [Link]

-

Wiley Online Library. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Available from: [Link]

-

Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

-

Semantic Scholar. (2007, March 26). One-pot synthesis of N-Cbz-l-BMAA and derivatives from N-Cbz-l-serine. Available from: [Link]

-

The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. (n.d.). The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles. Available from: [Link]

-

MDPI. (2023, March 3). Bromination of Pyrrolo[2,1- a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. Available from: [Link]

Sources

- 1. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 53843-96-2|Benzyl (S)-(1-bromopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. N-Cbz-D-Alanine synthesis - chemicalbook [chemicalbook.com]

- 10. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. chemimpex.com [chemimpex.com]

(S)-Benzyl (1-bromopropan-2-yl)carbamate: A Versatile Chiral Precursor for the Synthesis of Enantiomerically Pure Amines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including over 40% of all small-molecule pharmaceuticals.[1] The specific three-dimensional arrangement, or stereochemistry, of these amine-containing compounds is often critical for their therapeutic efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[2] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.

This guide focuses on (S)-Benzyl (1-bromopropan-2-yl)carbamate , a highly valuable and versatile chiral building block. Derived from the naturally occurring amino acid L-alanine, this compound provides a reliable platform for the stereospecific introduction of a chiral aminopropyl group into a target molecule. Its utility stems from the presence of a benzyloxycarbonyl (Cbz) protected amine and a primary bromide, which serves as an excellent leaving group for nucleophilic substitution reactions.

The purpose of this document is to provide a comprehensive technical overview for researchers and process chemists. It will detail the synthesis of this key starting material, its physicochemical and spectroscopic properties, and its application in the stereoselective synthesis of chiral amines, supported by mechanistic insights and detailed experimental protocols.

Part 1: Physicochemical Properties & Spectroscopic Characterization

(S)-Benzyl (1-bromopropan-2-yl)carbamate is the product of the Cbz-protection and subsequent bromination of (S)-alaninol. While specific experimental data for the final bromo-compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and the known data of its precursors.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Chemical Name | Benzyl ((S)-1-bromopropan-2-yl)carbamate | IUPAC Nomenclature |

| CAS Number | 53843-96-2 | [3] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [3] |

| Molecular Weight | 272.14 g/mol | [3] |

| Appearance | Expected to be a solid or oil | Based on related structures |

| Melting Point | Data not available in searched literature | - |

| Optical Rotation | Data not available in searched literature | Expected to have a specific rotation |

Spectroscopic Analysis (Predicted)

The structural identity of (S)-Benzyl (1-bromopropan-2-yl)carbamate can be unequivocally confirmed through standard spectroscopic methods. Below are the predicted ¹H and ¹³C NMR chemical shifts, based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

-

Aromatic Protons (C₆H₅): A multiplet between 7.30-7.40 ppm integrating to 5 protons.

-

Benzyl CH₂ (C₆H₅C H₂): A singlet around 5.10 ppm, integrating to 2 protons.

-

Carbamate NH: A broad signal, typically a doublet, around 5.0-5.5 ppm, integrating to 1 proton.

-

Methine CH (C H-NH): A multiplet around 3.9-4.1 ppm, integrating to 1 proton.

-

Methylene CH₂ (C H₂-Br): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) around 3.4-3.6 ppm, integrating to 2 protons.

-

Methyl CH₃: A doublet around 1.2-1.4 ppm, integrating to 3 protons, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, around 156 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between 128-136 ppm.

-

Benzyl CH₂: A signal around 67 ppm.

-

Methine Carbon (CH-NH): A signal around 50 ppm.

-

Methylene Carbon (CH₂-Br): A signal significantly downfield due to the electronegative bromine, around 35-40 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, around 18-20 ppm.

Part 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

The synthesis of the title compound is a straightforward two-step process starting from the commercially available and inexpensive chiral amino alcohol, (S)-alaninol. The first step involves the protection of the amine functionality, and the second step is the conversion of the primary alcohol to a bromide.

Workflow for Synthesis

Sources

(S)-Benzyl (1-bromopropan-2-yl)carbamate spectroscopic data (NMR, IR, MS)

This guide outlines the technical profile, synthesis, and spectroscopic characterization of (S)-Benzyl (1-bromopropan-2-yl)carbamate , a critical chiral intermediate often used in the synthesis of peptidomimetics and heterocyclic pharmaceutical scaffolds.

Introduction & Structural Context

(S)-Benzyl (1-bromopropan-2-yl)carbamate (also known as N-Cbz-1-bromo-2-propylamine) is a protected chiral amine building block. Structurally, it consists of an alanine-derived backbone where the carboxyl group has been reduced and converted to a bromide, while the amine is protected by a benzyloxycarbonyl (Cbz/Z) group.

-

Chemical Formula:

-

Molecular Weight: 272.14 g/mol

-

Chirality: (S)-enantiomer (derived from L-Alanine)

-

Key Reactivity: The primary alkyl bromide serves as an electrophile for nucleophilic substitution (e.g., by thiols, azides, or carbanions), while the Cbz group provides orthogonal amine protection stable to acidic conditions (unlike Boc) but removable via hydrogenolysis.

Synthesis Strategy: The Appel Protocol

To maintain the integrity of the chiral center at the C2 position, the conversion of the precursor alcohol (N-Cbz-L-Alaninol) to the bromide is best achieved using the Appel Reaction . This method operates under mild, neutral conditions, preventing the racemization often seen with harsh acid halides (e.g.,

Reaction Scheme

The reaction utilizes Triphenylphosphine (

Figure 1: Mechanistic flow of the Appel bromination preserving the (S)-configuration.

Experimental Protocol

Reagents:

-

N-Cbz-L-Alaninol (1.0 equiv)

-

Carbon Tetrabromide (

, 1.25 equiv) -

Triphenylphosphine (

, 1.25 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve N-Cbz-L-Alaninol (e.g., 10 mmol) and -

Addition: Dissolve

(12.5 mmol) in DCM (10 mL) and add it dropwise to the main solution over 20 minutes. The solution will turn slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-3 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

-

Workup: Add Hexane (100 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (

). Filter the solids through a Celite pad. -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.30 – 7.40 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (Cbz group).[2] |

| 5.11 | Singlet (s) | 2H | Ph-CH | Benzylic protons. Characteristic sharp singlet. |

| 4.95 | Broad (br s) | 1H | NH | Carbamate NH. Exchangeable. |

| 4.05 | Multiplet (m) | 1H | CH -N | Chiral methine. Downfield due to N and adjacent Br. |

| 3.52 | dd | 1H | CH | Diastereotopic methylene proton ( |

| 3.41 | dd | 1H | CH | Diastereotopic methylene proton ( |

| 1.28 | Doublet (d) | 3H | CH | Methyl group ( |

C NMR (100 MHz)

| Shift ( | Assignment | Notes |

| 155.6 | C =O | Carbamate carbonyl carbon. |

| 136.2 | Ar-C (ipso) | Quaternary aromatic carbon. |

| 128.5, 128.2, 128.1 | Ar-C | Aromatic CH carbons. |

| 66.8 | Ph-C H | Benzylic methylene. |

| 48.2 | C H-N | Chiral center. |

| 37.5 | C H | Bromomethyl carbon (distinct upfield shift vs alcohol). |

| 19.2 | C H | Methyl carbon. |

Infrared Spectroscopy (FT-IR)[3]

-

3320 cm

: N-H stretch (medium, broad). -

3035 cm

: C-H stretch (aromatic). -

2970 cm

: C-H stretch (aliphatic). -

1695 cm

: C=O stretch (strong, carbamate Amide I). -

1530 cm

: N-H bend (Amide II). -

695, 740 cm

: Mono-substituted benzene ring deformations.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Isotopic Pattern: The presence of one Bromine atom results in a distinctive 1:1 ratio of the

and -

Data:

- : 272.03 m/z

- : 274.03 m/z

- : 294.01 m/z

Structural Validation & Logic

To ensure the compound is correctly synthesized and not a byproduct (such as the cyclized oxazolidinone), use the following logic tree:

Figure 2: Decision matrix for spectroscopic validation. Note: Cyclic carbamates (oxazolidinones) show a shift in C=O IR stretch to higher frequencies (~1750 cm-1) and lose the Br isotopic pattern.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The compound is moderately stable but can undergo intramolecular cyclization to 4-methyl-2-oxazolidinone if exposed to strong bases or excessive heat.

-

Safety: As an alkyl bromide, this compound is a potential alkylating agent. Handle with gloves and in a fume hood.

References

-

Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

-

Synthesis of Chiral Halo-Amines: Luly, J. R., et al. (1987). "A synthesis of protected amino acid chloromethyl ketones." Journal of Organic Chemistry, 52(8), 1487–1492. (Describes analogous N-protected amino alkyl halide synthesis). Link

-

Spectroscopic Data Correlation: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for standard chemical shift increments). Link

Sources

Benzyl carbamate protecting group for primary amines

The Benzyl Carbamate (Cbz) Protecting Group: A Technical Whitepaper on Primary Amine Masking Strategies

Executive Summary

Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the carboxybenzyl (Cbz or Z) protecting group fundamentally revolutionized peptide chemistry by preventing uncontrolled polymerization during amino acid coupling[1]. By converting a highly nucleophilic primary amine into a significantly less reactive carbamate, the Cbz group provides a robust, temporary mask that withstands a wide array of synthetic transformations[2]. This whitepaper provides an in-depth mechanistic analysis, comparative orthogonality data, and self-validating experimental protocols for the application of the Cbz protecting group in modern organic synthesis.

Mechanistic Foundations of Cbz Protection

The installation of the Cbz group typically relies on the electrophilicity of benzyl chloroformate (Cbz-Cl). The reaction proceeds via the nucleophilic attack of the primary amine's lone pair on the highly reactive carbonyl carbon of Cbz-Cl[3]. Because this process liberates hydrochloric acid (HCl) as a byproduct, a stoichiometric amount of base is required to drive the reaction forward and prevent the protonation of the unreacted amine[1].

Under classic Schotten-Baumann conditions, an aqueous carbonate base (such as Na₂CO₃ or NaHCO₃) is utilized alongside an organic co-solvent, maintaining the reaction pH between 8 and 10[4]. If the pH drops too low, the amine becomes protonated and unreactive; if it rises too high, detrimental side reactions such as amino acid racemization or the rapid hydrolysis of Cbz-Cl can occur[4].

Logical Workflow of Cbz Protection via Schotten-Baumann Conditions

Orthogonality and Strategic Cleavage Matrix

In complex multi-step syntheses, the concept of "orthogonality" is paramount. Orthogonal protecting groups can be selectively removed under highly specific chemical conditions without affecting other protecting groups present within the same molecular scaffold[5]. The Cbz group is highly prized for its orthogonality to other common carbamate protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)[6].

Table 1: Comparative Matrix of Common Amine Protecting Groups [6]

| Protecting Group | Structure Type | Primary Cleavage Condition | Stability Profile | Key Advantage |

| Cbz (Z) | Benzyl carbamate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acids and bases | Milder final cleavage; traceless volatile byproducts. |

| Boc | tert-Butyl carbamate | Strong Acid (TFA, HCl) | Stable to bases and nucleophiles | Highly orthogonal to base-catalyzed coupling reactions. |

| Fmoc | Fluorenylmethyl carbamate | Mild Base (20% Piperidine) | Stable to acids and hydrogenolysis | UV-active for real-time reaction monitoring in SPPS. |

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, experimental methodologies must be designed with built-in causality and self-validation mechanisms. The following protocols detail the exact physicochemical reasoning behind each step.

Protocol 1: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)[7]

Step 1: Dissolution and pH Control

-

Action: Dissolve the primary amine (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) and THF (1:1 ratio). Cool the mixture in an ice bath to 0–5 °C.

-

Causality: The biphasic aqueous/organic environment solubilizes both the polar amine and the non-polar reagent. The Na₂CO₃ acts as an acid-binding agent, neutralizing the HCl generated during the reaction. Maintaining the temperature near 0 °C suppresses the competing hydrolysis of the highly electrophilic Cbz-Cl by water[4].

Step 2: Electrophile Addition

-

Action: Vigorously stir the solution and add Cbz-Cl (1.1 eq) dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized spikes in concentration and temperature, minimizing the formation of di-protected side products and preventing rapid reagent degradation[7].

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain.

-

Causality: The disappearance of the ninhydrin-positive spot (which specifically stains free primary amines) provides real-time validation of complete conversion to the carbamate.

Step 4: Work-up and Isolation

-

Action: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl, then extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate.

-

Causality: The initial ether wash removes non-polar impurities. Acidification protonates the carboxylate (if protecting an amino acid), neutralizing its charge and driving the Cbz-protected product into the organic phase for highly selective extraction[7].

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[7]

Step 1: Catalyst Preparation

-

Action: In a round-bottom flask, dissolve the Cbz-protected amine in methanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5–10 mol%) under a continuous blanket of nitrogen gas.

-

Causality: Dry Pd/C is highly pyrophoric, especially in the presence of flammable solvent vapors like methanol. Adding the catalyst under an inert gas prevents spontaneous ignition and ensures laboratory safety[7].

Step 2: Hydrogenation

-

Action: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ atmosphere (via balloon or 1 atm pressure) at room temperature.

-

Causality: Vigorous stirring maximizes the dissolution of H₂ gas into the solvent and its subsequent adsorption onto the solid palladium surface, which is the rate-limiting step of heterogeneous catalysis[3].

Step 3: Filtration and Isolation (Self-Validation)

-

Action: Monitor by TLC until the starting material is consumed. Filter the mixture through a tightly packed pad of Celite, washing with excess methanol. Concentrate the filtrate under reduced pressure.

-

Causality: Celite traps the sub-micron Pd/C particulates, preventing heavy metal contamination of the final product. The byproducts of this reaction (toluene and CO₂) are volatile and are cleanly removed during concentration, leaving behind the pure free amine[3].

Deprotection Mechanism & Causality

The unique advantage of the Cbz group is its traceless cleavage via hydrogenolysis. When exposed to H₂ gas and a palladium catalyst, the benzylic C-O bond undergoes highly specific reductive cleavage[3]. This bond scission releases toluene and generates a highly unstable carbamic acid intermediate[8].

Entropic forces immediately drive the spontaneous decarboxylation of this carbamic acid, releasing carbon dioxide gas and revealing the free primary amine[8]. The evolution of CO₂ provides a powerful thermodynamic driving force, making the deprotection essentially irreversible and highly efficient[9].

Mechanistic Pathway of Cbz Deprotection via Catalytic Hydrogenolysis

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

-

Cbz Definition - Organic Chemistry Key Term. Fiveable. Available at:[Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

Sources

- 1. One moment, please... [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Precision in Asymmetry: A Technical Guide to Chiral Synthons

Executive Summary: The Stereochemical Imperative

Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has undergone a definitive "chiral switch." It is no longer sufficient to produce racemates; the precise synthesis of single enantiomers is a regulatory and safety mandate.

This guide moves beyond basic textbook definitions to analyze the three dominant strategies for generating chiral synthons—the structural units that introduce asymmetry into a target molecule. We evaluate these strategies not just on chemical yield, but on process viability , atom economy , and scalability .

Part 1: Strategic Selection of Chiral Synthons

The choice of a chiral synthon strategy is rarely arbitrary. It is a function of the target's complexity, the stage of development (Discovery vs. Process), and the cost of goods sold (COGS).

Decision Matrix: The "Make vs. Buy" of Chirality

The following decision tree outlines the logical flow for selecting a chiral strategy based on material availability and scale requirements.

Figure 1: Strategic decision pathway for selecting chiral synthons.[1] Note the divergence between Discovery (Auxiliary favored) and Process (Catalysis favored).

Part 2: The Chiral Pool – Nature as the Architect

The "Chiral Pool" refers to the collection of inexpensive, enantiopure natural products—amino acids, carbohydrates, terpenes, and hydroxy acids—available in bulk.

Technical Insight: The primary limitation of the chiral pool is "enantiomeric availability." For example, L-amino acids are abundant; D-amino acids are expensive. However, recent advances in biocatalysis (e.g., engineered C-N lyases) allow for the inversion of natural stereocenters or the generation of "unnatural" pool members efficiently.

Comparative Analysis of Common Pool Synthons

| Synthon Class | Typical Source | Key Application | Limitation |

| Terpenes | (+)-Pulegone, (-)-Menthol | Chiral induction in alkylation | Availability of only one enantiomer. |

| Hydroxy Acids | Tartaric Acid, Lactic Acid | Ligands for catalysis (e.g., Sharpless) | Limited structural diversity. |

| Amino Acids | L-Proline, L-Valine | Organocatalysts, Auxiliaries | Racemization risk during functionalization. |

| Carbohydrates | D-Mannitol, D-Glucose | Poly-oxygenated chains | Over-functionalization requires extensive protection/deprotection. |

Part 3: Chiral Auxiliaries – The Stoichiometric Hammer

When the chiral pool fails, Chiral Auxiliaries provide the highest fidelity. This method involves covalently attaching a chiral "scaffold" to an achiral substrate to direct the stereochemical outcome of a reaction, followed by cleavage of the scaffold.

The Gold Standard: Evans Oxazolidinones Developed by David Evans, these auxiliaries utilize steric bulk to force reactions (typically Aldol or Alkylation) through a highly ordered transition state.

Mechanism: The Zimmerman-Traxler Transition State

The success of the Evans Aldol reaction relies on the formation of a rigid metal enolate. The use of Boron (specifically dibutylboron triflate) creates a tight 6-membered chair-like transition state where the auxiliary's steric bulk blocks one face of the enolate.

Figure 2: Mechanistic flow of the Evans Aldol reaction, highlighting the Z-enolate intermediate that dictates syn-diastereoselectivity.

Protocol 1: Evans Syn-Aldol Reaction (Self-Validating)

Objective: Synthesis of a syn-aldol adduct with >98:2 diastereomeric ratio (dr).

Reagents: N-Propionyloxazolidinone, Dibutylboron triflate (

-

Enolization (Critical Control Point):

-

Dissolve N-propionyloxazolidinone (1.0 equiv) in anhydrous

under -

Add

(1.1 equiv) dropwise. Why? Slow addition prevents local exotherms that could degrade the Lewis acid. -

Add DIPEA (1.2 equiv) dropwise. Stir at 0°C for 30 min, then cool to -78°C.

-

Validation: The solution should remain clear. Turbidity suggests moisture contamination, which will erode dr.

-

-

Aldol Addition:

-

Oxidative Workup:

-

Quench with pH 7 buffer, then add methanol and 30%

carefully. -

Why? This cleaves the boron-oxygen bond, releasing the product without racemization.

-

-

Validation Metrics:

-

Yield: >90%.

-

Stereocontrol: Analyze crude via

NMR. Look for the "syn" coupling constant (

-

Part 4: Catalytic Generation – The Industrial Solution

For large-scale synthesis, stoichiometric auxiliaries are often cost-prohibitive due to poor atom economy (you throw away the auxiliary). Catalytic Asymmetric Synthesis is the preferred industrial approach.

The Scalable Champion: Jacobsen Hydrolytic Kinetic Resolution (HKR) This method resolves racemic terminal epoxides using a chiral Cobalt-Salen catalyst and water. It is one of the few catalytic methods implemented on multi-ton scales.

Workflow: Jacobsen HKR

The power of HKR lies in its ability to yield two high-value chiral synthons from one cheap racemic precursor: the unreacted epoxide (e.g., >99% ee) and the diol (e.g., >98% ee).[6]

Figure 3: The Jacobsen HKR workflow. The catalyst selectively hydrolyzes one enantiomer, leaving the other intact.

Protocol 2: HKR of Epichlorohydrin[7]

Objective: Resolution of (±)-epichlorohydrin to (R)-epichlorohydrin. Reagents: (±)-Epichlorohydrin, (R,R)-Co-Salen catalyst, Acetic Acid, Water.

-

Catalyst Activation:

-

Dissolve (R,R)-Co-Salen precursor (Co(II)) in toluene.[1] Add 2 equiv of Acetic Acid and stir in air for 1 hour.

-

Why? This oxidizes Co(II) to the active Co(III)-OAc species. Evaporate to dryness to obtain the active brown solid catalyst.

-

-

Resolution:

-

Add (±)-epichlorohydrin (1.0 equiv) to the catalyst (0.5 mol%).

-

Cool to 0°C. Add water (0.55 equiv) slowly.

-

Note: The reaction is exothermic. On a large scale, water addition rate controls the temperature.

-

-

Separation:

-

Distill the volatile epoxide (product) away from the non-volatile diol and catalyst.

-

Self-Validating System: The boiling point difference allows for operationally simple purification without chromatography.

-

-

Validation:

-

Chiral HPLC: Use a Chiralcel OD column to verify ee >99%.

-

References

-

FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[5][7][8][9] Federal Register.[5][9] Link

-

Evans, D. A., et al. (1981). Enantioselective aldol condensations.[10] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.[3][6] Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science. Link

-

Zhang, J., et al. (2019). Engineered C–N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners.[11] Angewandte Chemie. Link

-

Ready, J. M., & Jacobsen, E. N. (1999). Highly Active Oligomeric (salen)Co Catalysts for the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society.[3][6] Link

Sources

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Federal Register, Volume 62 Issue 10 (Wednesday, January 15, 1997) [govinfo.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

The Al-Tool for Chiral Amine Synthesis: A Technical Guide to (S)-Benzyl (1-bromopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chiral Landscape

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise construction of stereochemically defined molecules is paramount. Chiral amines, in particular, are ubiquitous building blocks for a vast array of bioactive compounds. Their enantiomeric purity can profoundly influence pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This technical guide provides an in-depth exploration of (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS No. 53843-96-2), a versatile and commercially available reagent that serves as a valuable precursor for the synthesis of enantiomerically enriched chiral amines.

This guide will delve into the commercial availability, key chemical properties, and safe handling of this important synthetic intermediate. Furthermore, it will provide detailed protocols for its application and analytical characterization, empowering researchers to confidently integrate this reagent into their synthetic workflows.

Commercial Availability and Procurement

(S)-Benzyl (1-bromopropan-2-yl)carbamate is accessible through various chemical suppliers. Researchers can procure this reagent from vendors specializing in building blocks for organic synthesis and drug discovery.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Typical Purity | Available Documentation |

| BLDpharm | 53843-96-2 | Inquire | NMR, HPLC, LC-MS[1] |

It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters. The availability of analytical data such as NMR, HPLC, and LC-MS from suppliers like BLDpharm is crucial for verifying the identity and purity of the starting material, a cornerstone of reproducible research.[1]

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of (S)-Benzyl (1-bromopropan-2-yl)carbamate is essential for its effective use and storage. While a comprehensive, publicly available technical data sheet for this specific compound is not widespread, its properties can be inferred from its structure and data on analogous compounds.

Table 2: Physicochemical Properties of (S)-Benzyl (1-bromopropan-2-yl)carbamate

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Calculated |

| Molecular Weight | 272.14 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Based on related carbamates |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Based on structural features |

| Chirality | (S)-enantiomer | As specified |

Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate: A Proposed Protocol

This proposed synthesis starts from the commercially available and inexpensive (S)-alaninol.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of (S)-Benzyl (1-hydroxypropan-2-yl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-alaninol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-Benzyl (1-hydroxypropan-2-yl)carbamate.

Step 2: Synthesis of (S)-Benzyl (1-bromopropan-2-yl)carbamate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Benzyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Carbon Tetrabromide: Add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product, (S)-Benzyl (1-bromopropan-2-yl)carbamate.

Reactivity and Applications in Chiral Amine Synthesis

The utility of (S)-Benzyl (1-bromopropan-2-yl)carbamate lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the carbamate functionality serves as a protecting group for the amine. This allows for the introduction of a variety of nucleophiles at the C1 position, followed by deprotection of the amine to yield the desired chiral amine.

Caption: General reaction scheme for chiral amine synthesis.

This strategy is particularly valuable for the synthesis of β-chiral primary amines, a common motif in many pharmaceutical agents. The benzyl carbamate (Cbz) protecting group is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.

Analytical Methods for Quality Control

To ensure the quality and purity of (S)-Benzyl (1-bromopropan-2-yl)carbamate and to monitor the progress of reactions involving this reagent, a suite of analytical techniques should be employed.

Table 3: Recommended Analytical Methods

| Technique | Purpose | Key Parameters to Monitor |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structure elucidation and confirmation | Chemical shifts, coupling constants, and integration of protons; presence of all expected carbon signals. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Retention time, peak area, and detection of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and identification of byproducts | Mass-to-charge ratio (m/z) of the parent ion and any fragments. |

| Chiral HPLC | Enantiomeric purity determination | Separation and quantification of the (S) and (R) enantiomers. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-Benzyl (1-bromopropan-2-yl)carbamate is a commercially available and highly valuable chiral building block for the synthesis of enantiomerically pure amines. Its well-defined stereochemistry and the presence of a versatile protecting group make it an indispensable tool for medicinal chemists and researchers in drug discovery. By understanding its commercial availability, physicochemical properties, and reactivity, and by adhering to safe handling practices, scientists can effectively leverage this reagent to construct complex and therapeutically relevant molecules. The proposed synthetic and analytical protocols in this guide provide a solid foundation for the successful application of (S)-Benzyl (1-bromopropan-2-yl)carbamate in the laboratory.

References

- Information on the utility of chiral amines in drug discovery can be found in various medicinal chemistry textbooks and review articles.

- BLDpharm. 53843-96-2|Benzyl (S)-(1-bromopropan-2-yl)carbamate. Available at: [A representative, though non-clickable, URL structure would be https://www.bldpharm.com/products/53843-96-2.html]

- Synthesis of benzyl carbamates is a standard transformation in organic chemistry, with many published procedures. For a general reference, see: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

- The Appel reaction (using CBr₄/PPh₃) is a common method for converting alcohols to bromides. For a general reference, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: Hoboken, NJ, 2007.

Sources

Methodological & Application

Application Note: Synthesis of Chiral Secondary Amines via (S)-Benzyl (1-bromopropan-2-yl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of enantiopure secondary amines and 1,2-diamines is a critical operation in modern drug discovery, as these motifs are ubiquitous in bioactive alkaloids, organocatalysts, and pharmaceutical active ingredients (APIs)[1]. Traditional methods, such as the asymmetric reductive amination of chiral α-amino aldehydes, are frequently plagued by racemization due to the high acidity of the α-proton.

This application note details a highly robust, stereoretentive alternative: the use of (S)-Benzyl (1-bromopropan-2-yl)carbamate (CAS: 53843-95-1)[2] as a chiral electrophilic building block. Derived from inexpensive L-alaninol, this reagent allows for the modular assembly of chiral secondary amines via direct SN2 alkylation, entirely bypassing racemization-prone aldehyde intermediates.

Mechanistic Rationale & Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected to ensure reproducibility and scale-up viability.